p-SCN-Bn-TCMC

Catalog No.
S3409186
CAS No.
282097-63-6
M.F
C24H37N9O4S
M. Wt
547.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-SCN-Bn-TCMC

CAS Number

282097-63-6

Product Name

p-SCN-Bn-TCMC

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide

Molecular Formula

C24H37N9O4S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C24H37N9O4S/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37)

InChI Key

LZBLLVHUXJXXNS-UHFFFAOYSA-N

SMILES

C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N

p-SCN-Bn-TCMC, formally known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane, is a bifunctional chelator that integrates a powerful chelating agent, TCMC (1,4,7,10-tetraazacyclododecane), with a reactive isothiocyanate linker. This compound is designed to facilitate the coordination of metal ions while also allowing for conjugation with biomolecules such as peptides and antibodies due to its reactive isothiocyanate group. The chemical formula for p-SCN-Bn-TCMC is C₂₄H₃₇N₉O₄S with a molecular weight of 693.5 g/mol .

p-SCN-Bn-TCMC acts as a bifunctional chelator. Here's how it works:

  • Chelation: The macrocyclic ring with nitrogen atoms can strongly bind metal ions, particularly radioisotopes used in imaging. Common radioisotopes for this purpose include copper-64 (⁶⁴Cu) and zirconium-89 (⁸⁹Zr) [].
  • Conjugation: The isothiocyanate group reacts with functional groups on biomolecules, creating a stable bond between the chelator and the biomolecule. This allows the radioisotope to be "carried" by the biomolecule within the body.
  • Radiolabeling: By attaching a radioisotope to a biomolecule using p-SCN-Bn-TCMC, researchers can track the biomolecule's movement and distribution within an organism using imaging techniques like PET [].
  • Information on specific hazards associated with p-SCN-Bn-TCMC is limited.
  • However, as with most chemicals, it's advisable to handle it with caution following general laboratory safety protocols. This may include wearing appropriate personal protective equipment (PPE) like gloves and eye protection.
  • Safety data sheets (SDS) from suppliers may provide more specific information on handling and disposal procedures.

Please Note:

  • The information provided is based on available scientific literature on p-SCN-Bn-TCMC's structure and properties.
  • Specific details on synthesis, physical properties, and comprehensive safety data might require contacting suppliers or further research in specialized databases.

p-SCN-Bn-TCMC is a bifunctional chelator, meaning it has two key features for scientific research applications []. Let's explore these features and their applications:

Reactive Thioisocyanate Linker

p-SCN-Bn-TCMC contains a thioisocyanate group, written as -SCN. This group is reactive towards molecules with amine (-NH2) or hydroxyl (-OH) groups [, ]. This reactivity allows scientists to link p-SCN-Bn-TCMC to various biomolecules, such as peptides and antibodies [].

Powerful Chelator (TCMC)

The other key feature of p-SCN-Bn-TCMC is the presence of a chelator called TCMC. Chelators are molecules that can tightly bind to metal ions. TCMC is a particularly strong chelator, capable of binding radioisotopes of heavy metals [, ].

p-SCN-Bn-TCMC primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group can react with nucleophiles such as amines and hydroxyl groups to form thiourea derivatives. Common reagents used in these reactions include thiophosgene and various amines in solvents like dichloromethane under mild conditions. The major products formed from these reactions are typically thiourea derivatives, which serve as intermediates for further chemical modifications.

In biological contexts, p-SCN-Bn-TCMC is utilized for labeling biomolecules with radioisotopes for imaging and diagnostic purposes. It has shown particular efficacy in targeting prostate-specific membrane antigen (PSMA) in cancer research. The compound's pharmacokinetics reveal rapid accumulation in tumors and quick clearance from non-target tissues, making it suitable for applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) . Additionally, it influences various cellular processes and biochemical pathways through interactions with proteins and enzymes.

The synthesis of p-SCN-Bn-TCMC involves several key steps:

  • Conjugation: The isothiocyanate group is introduced to a cyclen-based chelator through a reaction with thiophosgene or similar reagents.
  • Purification: The synthesized compound is purified using chromatographic techniques.
  • Characterization: Spectroscopic methods are employed to confirm the structure and purity of the final product .

Industrial production follows similar synthetic routes but emphasizes stringent quality control to ensure high purity and consistency.

p-SCN-Bn-TCMC has diverse applications across various fields:

  • Medical Imaging: Used in the development of radiopharmaceuticals for diagnostic imaging techniques such as PET and SPECT.
  • Bioconjugation: Facilitates the conjugation of peptides and radionuclides for targeted therapy.
  • Research: Assists in studying biological pathways and molecular interactions by labeling biomolecules .

Interaction studies involving p-SCN-Bn-TCMC have demonstrated its ability to form stable complexes with metal ions, particularly in radiolabeling applications. Notably, studies have shown that p-SCN-Bn-TCMC exhibits significantly higher radiochemical yields compared to other commercial chelators when binding mercury isotopes under similar conditions . The compound's interactions are characterized by its stability against human serum and glutathione, which is crucial for its effectiveness in biological systems .

Several compounds share structural similarities with p-SCN-Bn-TCMC, including:

  • p-SCN-Bn-DOTA: Another bifunctional chelator known for its ability to bind metal ions but generally exhibits lower radiochemical yields compared to p-SCN-Bn-TCMC.
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelator that lacks the reactive isothiocyanate group found in p-SCN-Bn-TCMC.
  • DOTAM (1,4,7-triazacyclononane): Similar in function but differs in its structural framework and binding properties.

Unique Features of p-SCN-Bn-TCMC

  • Bifunctionality: Combines strong metal ion chelation with reactive groups for bioconjugation.
  • Higher Radiochemical Yields: Demonstrates superior performance in radiolabeling compared to other similar compounds under comparable conditions .
  • Targeted Delivery: Effective at targeting specific biomarkers like PSMA in cancer cells.

The unique combination of these features makes p-SCN-Bn-TCMC a valuable tool in both research and clinical applications.

XLogP3

-0.6

Dates

Modify: 2023-08-19

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